2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide
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Overview
Description
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide is a complex organic compound that features both oxazole and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide typically involves multi-step reactions. One common approach is the tandem rearrangement/aziridination/ring-expansion reaction. This method involves the use of readily available diazo compounds and sulfilimines, which react in the absence of any catalyst or additive . The reaction conditions are mild, and the process is scalable, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The scalability of the tandem rearrangement/aziridination/ring-expansion reaction makes it an attractive option for industrial synthesis. Additionally, the absence of catalysts and additives simplifies the purification process, reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide involves its interaction with specific molecular targets. The oxazole and quinoline moieties allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can modulate biochemical pathways, leading to the compound’s observed effects. Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Oxazol-2(3H)-ones: These compounds share the oxazole moiety and are known for their roles in organic synthesis and drug development.
Quinolin-2(1H)-ones: These compounds feature the quinoline moiety and are used in the synthesis of various heterocyclic compounds.
Uniqueness
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide is unique due to the combination of oxazole and quinoline moieties in a single molecule
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-(3-quinolin-8-yloxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-19(14-24-16-8-1-2-9-17(16)28-21(24)26)22-12-5-13-27-18-10-3-6-15-7-4-11-23-20(15)18/h1-4,6-11H,5,12-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMUOAISKHNAAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCCCOC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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